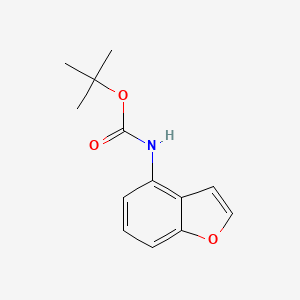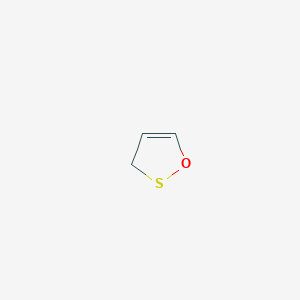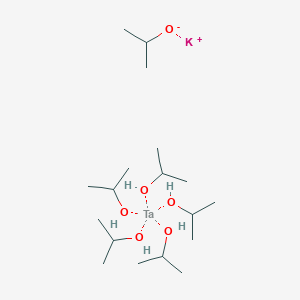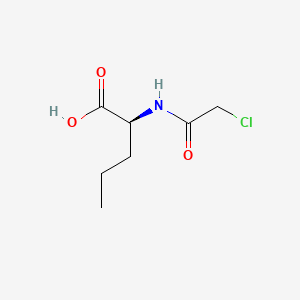
Chloroacetyl-L-norvaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloroacetyl-L-norvaline is a synthetic amino acid derivative with the molecular formula C7H12ClNO3 It is a modified form of L-norvaline, where a chloroacetyl group is attached to the amino acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloroacetyl-L-norvaline typically involves the chloroacetylation of L-norvaline. One common method is to react L-norvaline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Chloroacetyl-L-norvaline undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Hydrolysis: The compound can be hydrolyzed to produce L-norvaline and chloroacetic acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents like dichloromethane or ethanol.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound. Hydrochloric acid or sodium hydroxide are commonly used reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Various chloroacetyl derivatives depending on the nucleophile used.
Hydrolysis: L-norvaline and chloroacetic acid.
Oxidation and Reduction: Oxidized or reduced forms of this compound.
科学研究应用
Chloroacetyl-L-norvaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Chloroacetyl-L-norvaline involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, it has been shown to inhibit the enzyme arginase, which plays a role in the urea cycle. By inhibiting arginase, this compound can reduce the production of harmful byproducts and improve neuronal health. This inhibition leads to reduced beta-amyloidosis and neuroinflammation, which are key features of Alzheimer’s disease .
相似化合物的比较
Similar Compounds
L-Norvaline: The parent compound, which lacks the chloroacetyl group.
Chloroacetyl-DL-norvaline: A racemic mixture of the D and L forms.
Chloroacetyl-L-alanine: Another chloroacetylated amino acid.
Uniqueness
Chloroacetyl-L-norvaline is unique due to its specific structure, which allows it to interact with certain enzymes and proteins in ways that other similar compounds cannot. Its ability to inhibit arginase and reduce neuroinflammation makes it particularly interesting for research into neurodegenerative diseases .
属性
分子式 |
C7H12ClNO3 |
|---|---|
分子量 |
193.63 g/mol |
IUPAC 名称 |
(2S)-2-[(2-chloroacetyl)amino]pentanoic acid |
InChI |
InChI=1S/C7H12ClNO3/c1-2-3-5(7(11)12)9-6(10)4-8/h5H,2-4H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 |
InChI 键 |
KWMCURFIQFSPEW-YFKPBYRVSA-N |
手性 SMILES |
CCC[C@@H](C(=O)O)NC(=O)CCl |
规范 SMILES |
CCCC(C(=O)O)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


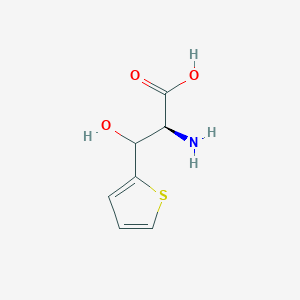
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
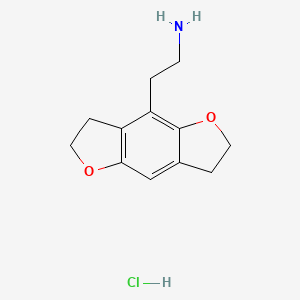
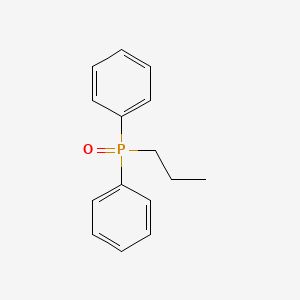
![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)
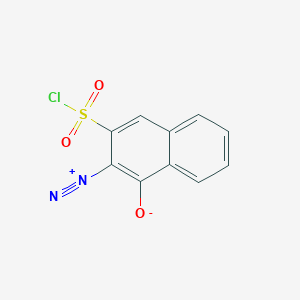
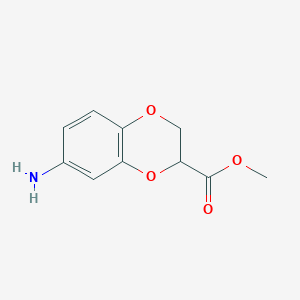
![Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)
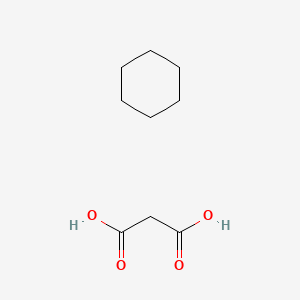
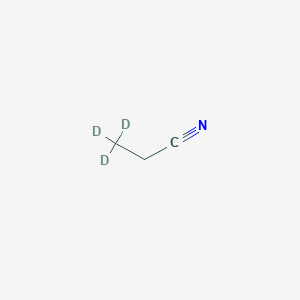
![3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13820943.png)
